Tri(pyridin-4-yl)amine
Overview
Description
Tri(pyridin-4-yl)amine is an organic compound with the molecular formula C15H12N4. It is a tridentate ligand, meaning it can form three bonds with a metal ion. This compound is notable for its use in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes due to its ability to coordinate with multiple metal centers .
Mechanism of Action
Target of Action
Tri(pyridin-4-yl)amine is a versatile compound that is often used as an intermediate in organic synthesis . It is also used as a ligand, participating in metal-catalyzed reactions . The primary targets of this compound are therefore the reactants in these chemical reactions.
Mode of Action
The mode of action of this compound is primarily through its interaction with other reactants in a chemical reaction. As a ligand, it can bind to metal ions and form coordination complexes . This interaction can facilitate various chemical reactions, including those involved in the synthesis of biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular chemical reactions it is involved in. As an intermediate in organic synthesis, it can be part of numerous different pathways, leading to a wide variety of end products .
Pharmacokinetics
As a chemical used in synthesis, it’s likely that its bioavailability and pharmacokinetics would depend heavily on the specific context of its use, including factors like the presence of other chemicals and the conditions of the reaction .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, leading to the production of desired end products. In the context of organic synthesis, this could be a wide variety of different compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri(pyridin-4-yl)amine can be synthesized through various methods. One common approach involves the reaction of 4-bromopyridine with sodium amide in liquid ammonia, followed by the addition of a suitable amine . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: Tri(pyridin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Tri(pyridin-4-yl)amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tri(pyridin-3-yl)amine: Similar structure but with pyridine rings attached at the 3-position.
Tri(pyridin-2-yl)amine: Pyridine rings attached at the 2-position.
Tris(4-(pyridin-4-yl)phenyl)amine: Contains phenyl groups between the pyridine rings and the central amine.
Uniqueness: Tri(pyridin-4-yl)amine is unique due to its specific coordination geometry and electronic properties, which make it particularly suitable for forming stable metal-organic frameworks and coordination complexes. Its ability to act as a tridentate ligand allows for the formation of highly stable and versatile structures .
Properties
IUPAC Name |
N,N-dipyridin-4-ylpyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVLYLXTUFIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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